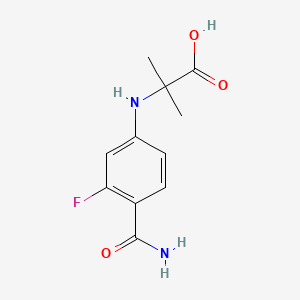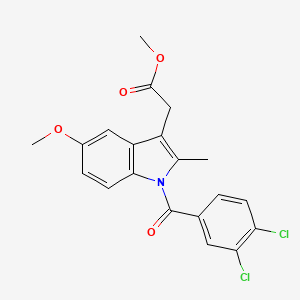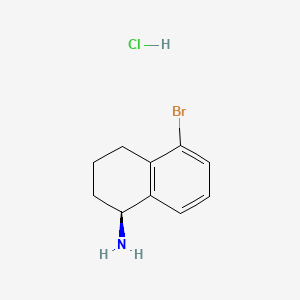
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.296 It is characterized by the presence of a pyridine ring substituted with a sulfanyl group attached to a 2-methylbutyl chain and an oxide group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium typically involves the reaction of pyridine with a suitable sulfanylating agent, followed by oxidation. One common method is the reaction of pyridine with 2-methylbutylthiol in the presence of a base, such as sodium hydride, to form the sulfanyl derivative. This intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the desired 1-oxide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The oxide group can be reduced to form the corresponding pyridine derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Applications De Recherche Scientifique
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-Methylbutyl)sulfanyl]pyridine: Lacks the oxide group, leading to different reactivity and properties.
4-[(2-Methylbutyl)sulfanyl]pyridine sulfoxide: Contains a sulfoxide group instead of the sulfanyl group, resulting in different chemical behavior.
4-[(2-Methylbutyl)sulfanyl]pyridine sulfone: Contains a sulfone group, which significantly alters its reactivity and applications.
Uniqueness
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is unique due to the presence of both the sulfanyl and oxide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
129598-86-3 |
|---|---|
Formule moléculaire |
C10H15NOS |
Poids moléculaire |
197.296 |
Nom IUPAC |
4-(2-methylbutylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-3-9(2)8-13-10-4-6-11(12)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
IJMOXFGUKCPNCT-UHFFFAOYSA-N |
SMILES |
CCC(C)CSC1=CC=[N+](C=C1)[O-] |
Synonymes |
Pyridine, 4-[(2-methylbutyl)thio]-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)







